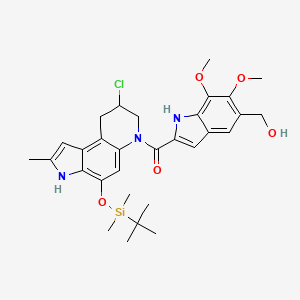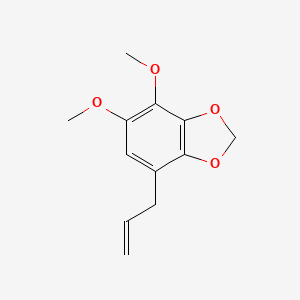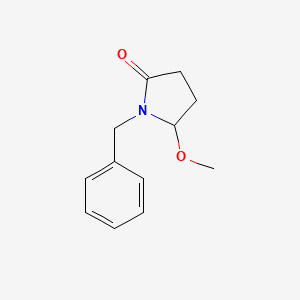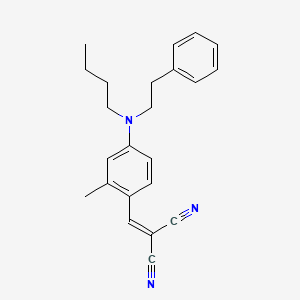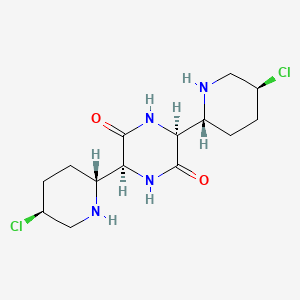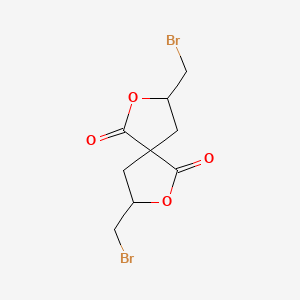
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves the bromination of a precursor molecule. A common method might include the reaction of a spirocyclic ketone with bromine in the presence of a catalyst or under specific conditions to achieve the desired bromomethyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with new functional groups replacing the bromomethyl groups.
Reduction: The corresponding spirocyclic compound with methyl groups.
Oxidation: Compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of polymers or other materials.
Mécanisme D'action
The mechanism of action for 3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific application. In chemical reactions, the bromomethyl groups are reactive sites that can undergo various transformations. In biological systems, if applicable, the compound might interact with specific enzymes or receptors, leading to a biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Dimethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Similar structure but with methyl groups instead of bromomethyl groups.
3,8-Dichloromethyl-2,7-dioxaspiro(4.4)nonane-1,6-dione: Chloromethyl groups instead of bromomethyl groups.
Uniqueness
3,8-Bis(bromomethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is unique due to the presence of bromomethyl groups, which can impart different reactivity and properties compared to its analogs with other substituents.
Propriétés
Numéro CAS |
60012-87-5 |
|---|---|
Formule moléculaire |
C9H10Br2O4 |
Poids moléculaire |
341.98 g/mol |
Nom IUPAC |
3,8-bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H10Br2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
Clé InChI |
FIUZOPYFJAYFQM-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C12CC(OC2=O)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



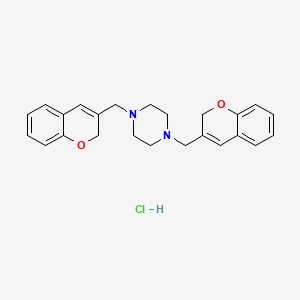
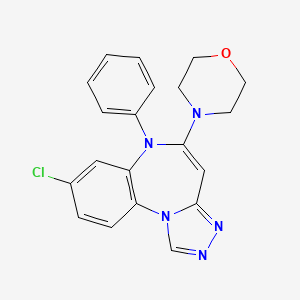
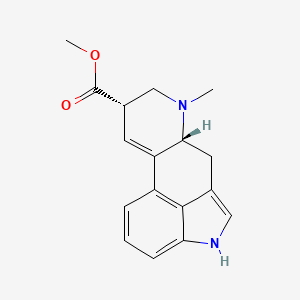
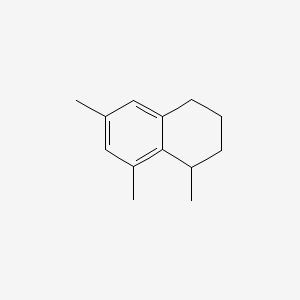
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
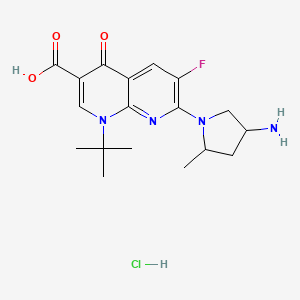
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
